5-(3-Phenoxypropyl)-3-(3-pyridinyl)-1,2,4-oxadiazole
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Overview
Description
5-(3-phenoxypropyl)-3-(3-pyridinyl)-1,2,4-oxadiazole is an aromatic ether.
Scientific Research Applications
Herbicidal Activity
5-(3-Phenoxypropyl)-3-(3-pyridinyl)-1,2,4-oxadiazole and its derivatives have been explored for their herbicidal properties. In particular, 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring exhibited significant herbicidal activity against various weeds without harming crops, suggesting potential agricultural applications (Tajik & Dadras, 2011).
Platelet Aggregation Inhibition
Compounds containing the 1,2,4-oxadiazole structure, similar to this compound, have been identified as novel platelet aggregation inhibitors. These compounds prevent human platelet aggregation induced by thromboxane and adenosine diphosphate, which could have therapeutic implications in cardiovascular diseases (Chern, Chen, & Kan, 2005).
Applications in Organic Light-Emitting Diodes (OLEDs)
Derivatives of 1,2,4-oxadiazole, similar in structure to this compound, have been used as electron transporters and exciton blockers in OLEDs. These derivatives, like PhOXD, displayed high efficiency and stability, suggesting their utility in electronic applications (Shih et al., 2015).
Antimicrobial and Antitubercular Properties
Some 1,2,4-oxadiazole derivatives have demonstrated antimicrobial and antitubercular activities. Compounds synthesized from isoxazole clubbed with 1,3,4-oxadiazole showed promising results against various bacteria, including E. coli, P. aeruginosa, S. aureus, and M. tuberculosis (Shingare et al., 2018).
Apoptosis Induction and Cancer Therapy
1,2,4-Oxadiazole derivatives have been identified as apoptosis inducers, with potential applications in cancer therapy. These compounds, like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, displayed selective activity against breast and colorectal cancer cell lines, offering new avenues for cancer treatment (Zhang et al., 2005).
Properties
Molecular Formula |
C16H15N3O2 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
5-(3-phenoxypropyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H15N3O2/c1-2-7-14(8-3-1)20-11-5-9-15-18-16(19-21-15)13-6-4-10-17-12-13/h1-4,6-8,10,12H,5,9,11H2 |
InChI Key |
YSCVJCOXGROLRZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCCC2=NC(=NO2)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC2=NC(=NO2)C3=CN=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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